molecular formula C16H17FN2O B5712149 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline

6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline

Cat. No. B5712149
M. Wt: 272.32 g/mol
InChI Key: XTXWQAMWKVLBKV-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline, also known as FMPQ, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of DNA topoisomerases, as mentioned above. Physiologically, 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline is its potential as a lead compound for the development of new anticancer and antimalarial agents. Its ability to inhibit the activity of DNA topoisomerases makes it a promising candidate for further investigation. One limitation of 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline. One area of interest is the development of new derivatives of 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline with improved solubility and potency. Another area of interest is the investigation of 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline as a potential inhibitor of other enzymes involved in cellular processes. Additionally, 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline may have potential as a therapeutic agent for other diseases, such as bacterial infections or parasitic diseases. Further research is needed to fully understand the potential of 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline and its derivatives in these areas.

Synthesis Methods

6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroaniline with piperidine-1-carboxylic acid, followed by reduction and subsequent reaction with 6-fluoro-1,2-benzoquinone. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity in vitro, and its derivatives have been investigated for their potential as anticancer agents. 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline has also been shown to have antimalarial activity, and its derivatives have been evaluated for their potential as antimalarial agents. Additionally, 6-fluoro-2-methyl-4-(1-piperidinylcarbonyl)quinoline has been investigated for its potential as an inhibitor of bacterial growth.

properties

IUPAC Name

(6-fluoro-2-methylquinolin-4-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-11-9-14(16(20)19-7-3-2-4-8-19)13-10-12(17)5-6-15(13)18-11/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXWQAMWKVLBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-2-methylquinolin-4-yl)(piperidin-1-yl)methanone

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